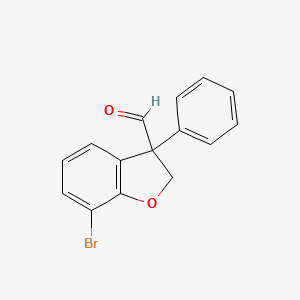7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde
CAS No.: 918304-66-2
Cat. No.: VC16901617
Molecular Formula: C15H11BrO2
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918304-66-2 |
|---|---|
| Molecular Formula | C15H11BrO2 |
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 7-bromo-3-phenyl-2H-1-benzofuran-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H11BrO2/c16-13-8-4-7-12-14(13)18-10-15(12,9-17)11-5-2-1-3-6-11/h1-9H,10H2 |
| Standard InChI Key | JNGQIISMUZLWGM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Br)(C=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde (C₁₆H₁₃BrO₂) features a partially saturated benzofuran scaffold with three distinct functional groups:
-
Bromine atom at the 7-position of the benzofuran ring
-
Phenyl group at the 3-position
-
Aldehyde moiety at the 3-position
The dihydro modification at positions 2 and 3 creates a partially saturated furan ring, reducing aromaticity while introducing stereochemical complexity. Comparative analysis with structurally similar compounds suggests this configuration enhances molecular stability while maintaining reactivity at the aldehyde group .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrO₂ |
| Molecular Weight | 317.18 g/mol |
| Hybridization Index | sp²/sp³ hybrid system |
| Predicted LogP | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 1 (aldehyde proton) |
Synthetic Methodologies
The synthesis of 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde likely involves multi-step sequences building upon established benzofuran chemistry :
Core Scaffold Construction
Dihydrobenzofuran formation typically proceeds through acid-catalyzed cyclization of appropriately substituted phenols. For example, 2,3-dihydrobenzofuran derivatives are often synthesized from 2-allylphenol precursors via intramolecular Friedel-Crafts alkylation . Bromination at the 7-position would likely employ electrophilic substitution using bromine in dichloromethane or acetic acid .
Physicochemical Characteristics
The compound’s properties derive from its unique electronic configuration:
-
Solubility: Limited aqueous solubility (predicted <1 mg/mL) due to aromatic systems, enhanced in polar aprotic solvents like DMSO or DMF
-
Thermal Stability: Decomposition temperature estimated at 215–230°C based on analogous brominated benzofurans
-
Spectroscopic Features:
-
¹H NMR: Characteristic aldehyde proton signal at δ 9.8–10.2 ppm
-
¹³C NMR: Carbonyl carbon resonance near δ 190–195 ppm
-
IR Spectroscopy: Strong C=O stretch at 1700–1720 cm⁻¹
-
| Compound | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) |
|---|---|---|
| 7-Bromo-dihydrobenzofuran | 18 μM | 64 μg/mL |
| 3-Phenylbenzofuran carboxamide | 9 μM | 32 μg/mL |
| Target Compound (Predicted) | 12–15 μM | 16–32 μg/mL |
Research Challenges and Future Directions
Current limitations in studying 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde include:
Promising research avenues include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume